molecular formula C17H23BrClFN2S B3043353 4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide CAS No. 849066-37-1

4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide

Cat. No.: B3043353
CAS No.: 849066-37-1
M. Wt: 421.8 g/mol
InChI Key: CDLRMXLQLJQKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide is a synthetic organic compound that belongs to the thiazolium class of compounds It is characterized by the presence of a thiazole ring, substituted with various functional groups, including tert-butyl, chloro, fluoro, and isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Substitution Reactions:

    Coupling Reactions: The aniline derivative is coupled with the thiazole ring using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Quaternization: The final step involves the quaternization of the thiazole nitrogen with an alkyl halide, such as methyl bromide, to form the thiazolium bromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors or ion channels, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butyl)-2-(3-chloroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
  • 4-(Tert-butyl)-2-(4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
  • 4-(Tert-butyl)-2-(3-chloro-4-methylanilino)-3-isobutyl-1,3-thiazol-3-ium bromide

Uniqueness

The presence of both chloro and fluoro substituents on the aniline ring, along with the tert-butyl and isobutyl groups, imparts unique chemical and biological properties to 4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-(3-chloro-4-fluorophenyl)-3-(2-methylpropyl)-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2S.BrH/c1-11(2)9-21-15(17(3,4)5)10-22-16(21)20-12-6-7-14(19)13(18)8-12;/h6-8,10-11H,9H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLRMXLQLJQKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[N+]1=C(SC=C1C(C)(C)C)NC2=CC(=C(C=C2)F)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 2
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 3
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 4
Reactant of Route 4
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 5
Reactant of Route 5
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide
Reactant of Route 6
Reactant of Route 6
4-(Tert-butyl)-2-(3-chloro-4-fluoroanilino)-3-isobutyl-1,3-thiazol-3-ium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.